molecular formula C21H21N3 B5734170 3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane]

3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane]

Cat. No.: B5734170
M. Wt: 315.4 g/mol
InChI Key: HFZBLWCJKYZDBH-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] is a complex heterocyclic compound that features a spiro linkage between a triazoloisoquinoline and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . This method is often performed under microwave irradiation to enhance reaction rates and yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazoloisoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1’-cyclopentane] is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This uniqueness can lead to different biological activities and potential therapeutic applications compared to other similar compounds.

Properties

IUPAC Name

3-(2-methylphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3/c1-15-8-2-4-10-17(15)19-22-23-20-18-11-5-3-9-16(18)14-21(24(19)20)12-6-7-13-21/h2-5,8-11H,6-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZBLWCJKYZDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C3N2C4(CCCC4)CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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